molecular formula C15H21ClN2O B12479493 N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12479493
M. Wt: 280.79 g/mol
InChI Key: UXMSPKCUDAERMG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[222]octan-3-amine is a compound that belongs to the class of bicyclic amines This compound is characterized by the presence of a bicyclo[222]octane ring system, which is a common structural motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-azabicyclo[2.2.2]octan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine can be compared with other similar compounds, such as:

    N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

    N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-thiol: Similar structure but with a thiol group instead of an amine group.

    N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C15H21ClN2O/c1-19-15-3-2-13(16)8-12(15)9-17-14-10-18-6-4-11(14)5-7-18/h2-3,8,11,14,17H,4-7,9-10H2,1H3

InChI Key

UXMSPKCUDAERMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC2CN3CCC2CC3

Origin of Product

United States

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